molecular formula C11H8BrNO2 B1426442 Methyl 3-bromoquinoline-6-carboxylate CAS No. 205114-17-6

Methyl 3-bromoquinoline-6-carboxylate

Cat. No. B1426442
Key on ui cas rn: 205114-17-6
M. Wt: 266.09 g/mol
InChI Key: IQKJYNVCQVDCOU-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

To a mixture of quinoline-6-carboxylic acid methyl ester (0.50 g, 2.7 mmol) and tetrahydrofuran (10 mL) was added 1,3-dibromo-5,5-dimethyl hydantoin (0.76 g, 2.7 mmol) on an ice bath, and the solution was stirred at 50° C. for 4 hours. Water, an aqueous solution of saturated sodium bicarbonate and ethyl acetate were added to the reaction solution, which was then partitioned, the organic layer was washed with brine, the solvent was then evaporated in vacuo. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1), and the title compound (69 mg, 0.26 mmol, 10%) was obtained as a white solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
10%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[N:11]=[CH:10][CH:9]=[CH:8]2)=[O:4].O1CCCC1.[Br:20]N1C(C)(C)C(=O)N(Br)C1=O.C(=O)(O)[O-].[Na+]>C(OCC)(=O)C.O>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[N:11]=[CH:10][C:9]([Br:20])=[CH:8]2)=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC(=O)C=1C=C2C=CC=NC2=CC1
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0.76 g
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 50° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then partitioned
WASH
Type
WASH
Details
the organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
the solvent was then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(=O)C=1C=C2C=C(C=NC2=CC1)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.26 mmol
AMOUNT: MASS 69 mg
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 9.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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